Superior Lipophilicity vs. Unsubstituted Phenyl Analog as Predicted by cLogP
1-(4-Isopropylphenyl)piperidin-4-one exhibits significantly higher predicted lipophilicity compared to the unsubstituted 1-phenylpiperidin-4-one analog, a key differentiator for membrane permeability and target binding in lipophilic pockets . The 4-isopropyl substituent substantially increases the calculated partition coefficient (cLogP), which can influence pharmacokinetic properties like absorption and distribution.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.42 (Predicted) |
| Comparator Or Baseline | 1-Phenylpiperidin-4-one: cLogP = 1.76 (Predicted) |
| Quantified Difference | Δ cLogP = +1.66 (94% increase) |
| Conditions | cLogP values calculated using ChemDraw software based on molecular structure. |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and improved blood-brain barrier penetration potential, making this compound a more suitable starting point for CNS-targeted drug discovery programs than its less lipophilic analogs.
